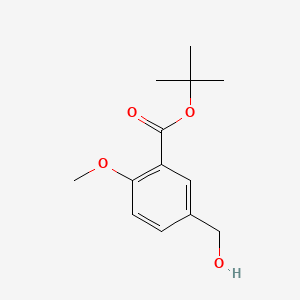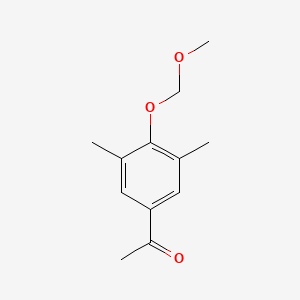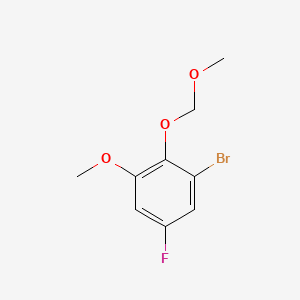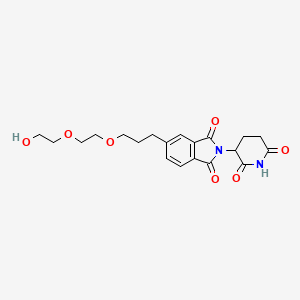
Thalidomide-5'-C3-PEG2-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-5’-C3-PEG2-OH is a synthetic compound that combines thalidomide with a polyethylene glycol (PEG) linker. Thalidomide is a well-known drug with a controversial history due to its teratogenic effects, but it has found renewed use in treating various diseases. The PEG linker enhances the solubility and bioavailability of the compound, making it a valuable tool in scientific research and drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5’-C3-PEG2-OH involves several steps. Initially, thalidomide is synthesized through a series of reactions starting from phthalic anhydride and glutamic acid. The PEG linker is then attached to the thalidomide molecule through a series of coupling reactions. Common reagents used in these reactions include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for the coupling steps .
Industrial Production Methods
Industrial production of Thalidomide-5’-C3-PEG2-OH follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the reaction progress and confirm the structure of the final product .
化学反应分析
Types of Reactions
Thalidomide-5’-C3-PEG2-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the functional groups on the thalidomide moiety.
Substitution: The PEG linker allows for substitution reactions, enabling the attachment of other functional groups or molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired modification but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include hydroxylated and reduced derivatives of Thalidomide-5’-C3-PEG2-OH. These derivatives can have different biological activities and are often used in further research .
科学研究应用
Thalidomide-5’-C3-PEG2-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies of protein degradation and cellular processes.
Medicine: Investigated for its potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new drug delivery systems and therapeutic agents.
作用机制
The mechanism of action of Thalidomide-5’-C3-PEG2-OH involves its interaction with the cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of target proteins. The PEG linker enhances the solubility and bioavailability of the compound, allowing it to effectively reach its molecular targets .
相似化合物的比较
Similar Compounds
Similar compounds include:
Lenalidomide: A derivative of thalidomide with enhanced anti-inflammatory and anti-cancer properties.
Pomalidomide: Another thalidomide derivative with potent immunomodulatory effects.
Thalidomide-5’-PEG2-amine: A related compound with a different PEG linker.
Uniqueness
Thalidomide-5’-C3-PEG2-OH is unique due to its specific PEG linker, which enhances its solubility and bioavailability. This makes it particularly useful in research applications where these properties are crucial .
属性
分子式 |
C20H24N2O7 |
|---|---|
分子量 |
404.4 g/mol |
IUPAC 名称 |
2-(2,6-dioxopiperidin-3-yl)-5-[3-[2-(2-hydroxyethoxy)ethoxy]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H24N2O7/c23-7-9-29-11-10-28-8-1-2-13-3-4-14-15(12-13)20(27)22(19(14)26)16-5-6-17(24)21-18(16)25/h3-4,12,16,23H,1-2,5-11H2,(H,21,24,25) |
InChI 键 |
SRGXNVKFIJFQCV-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCOCCOCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


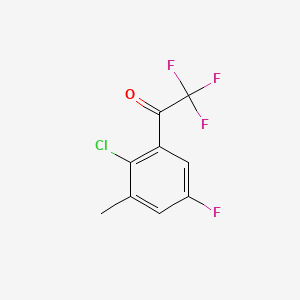
![1-[(2R)-2,3-dihydroxypropyl]-3-[1-[[(1S,2S,4R)-spiro[bicyclo[2.2.1]heptane-3,1'-cyclopropane]-2-yl]methyl]piperidin-4-yl]benzimidazol-2-one](/img/structure/B14763909.png)
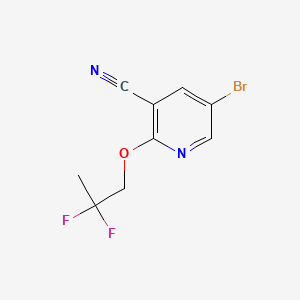
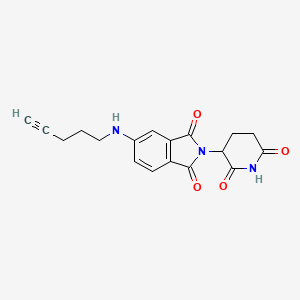
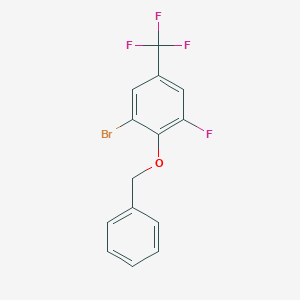
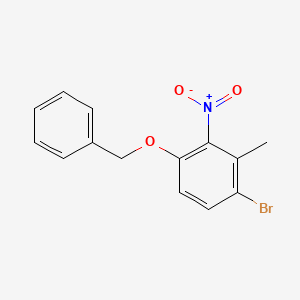
![Sodium;carbamothioyl-[5-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]-2-(2-methoxyethoxy)phenyl]sulfonylazanide](/img/structure/B14763932.png)
![2-[Acetamido(carboxymethyl)amino]acetic acid](/img/structure/B14763943.png)
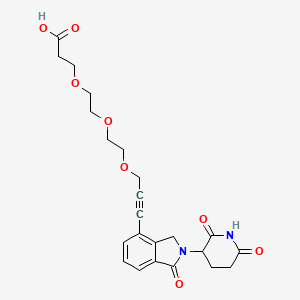
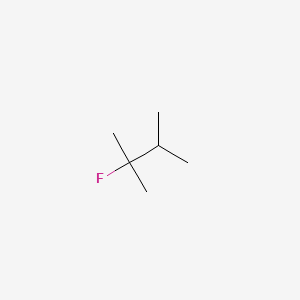
![N-[4-[6-[2-(difluoromethyl)benzimidazol-1-yl]-2-morpholin-4-ylpyrimidin-4-yl]oxycyclohexyl]-2-(dimethylamino)acetamide](/img/structure/B14763958.png)
